molecular formula C12H12O B8357513 1-Ethynyl-4-(1-methoxycyclopropyl)-benzene

1-Ethynyl-4-(1-methoxycyclopropyl)-benzene

Cat. No. B8357513
M. Wt: 172.22 g/mol
InChI Key: BHZSPKCIHNASKG-UHFFFAOYSA-N
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Patent
US06855512B2

Procedure details

Using General Procedure E; [4-(1-methoxycyclopropyl)-phenylethynyl]-trimethylsilane (Intermediate 60, 285.0 mg, 1.18 mmols) in methanol (10 mL) was treated with potassium carbonate (100.0 mg, 0.72 mmol) and stirred overnight at ambient temperature. The crude alkyne (220 mg, 100%) was used directly in the next reaction.
Name
[4-(1-methoxycyclopropyl)-phenylethynyl]-trimethylsilane
Quantity
285 mg
Type
reactant
Reaction Step One
Name
Intermediate 60
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
[Compound]
Name
alkyne
Quantity
220 mg
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1([C:6]2[CH:11]=[CH:10][C:9]([C:12]#[C:13][Si](C)(C)C)=[CH:8][CH:7]=2)[CH2:5][CH2:4]1.C(=O)([O-])[O-].[K+].[K+]>CO>[C:12]([C:9]1[CH:10]=[CH:11][C:6]([C:3]2([O:2][CH3:1])[CH2:4][CH2:5]2)=[CH:7][CH:8]=1)#[CH:13] |f:1.2.3|

Inputs

Step One
Name
[4-(1-methoxycyclopropyl)-phenylethynyl]-trimethylsilane
Quantity
285 mg
Type
reactant
Smiles
COC1(CC1)C1=CC=C(C=C1)C#C[Si](C)(C)C
Name
Intermediate 60
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1(CC1)C1=CC=C(C=C1)C#C[Si](C)(C)C
Name
Quantity
100 mg
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
10 mL
Type
solvent
Smiles
CO
Step Two
Name
alkyne
Quantity
220 mg
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred overnight at ambient temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
C(#C)C1=CC=C(C=C1)C1(CC1)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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